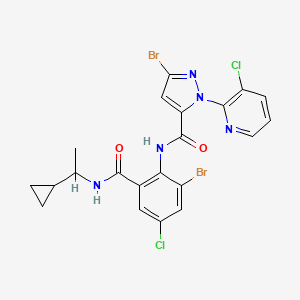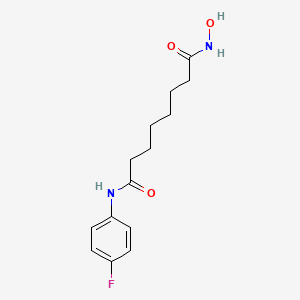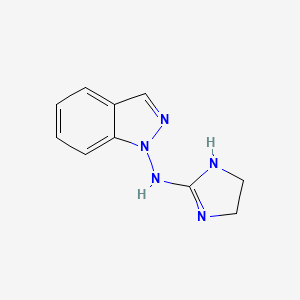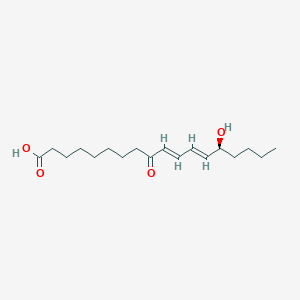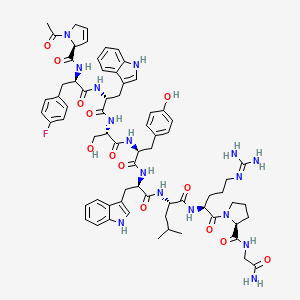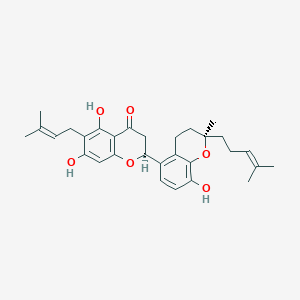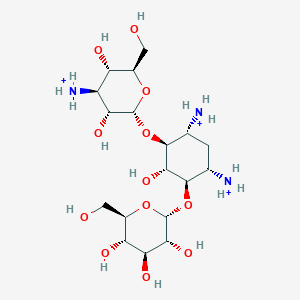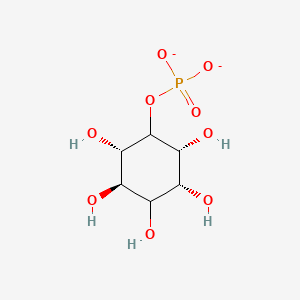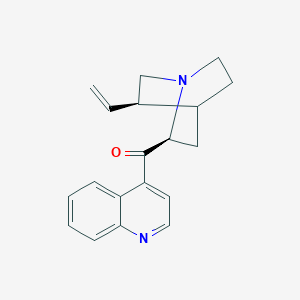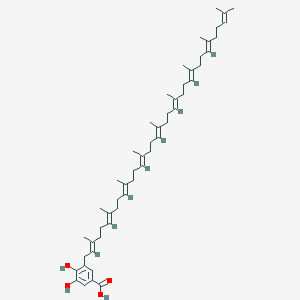
3-Nonaprenyl-4,5-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nonaprenyl-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 3,4-dihydroxybenzoic acid in which the hydrogen at position 5 is substituted by a nonaprenyl group. It is a dihydroxybenzoic acid and a member of catechols. It is a conjugate acid of a 3-nonaprenyl-4,5-dihydroxybenzoate.
Scientific Research Applications
Enzymatic Reactions and Ubiquinone Synthesis
A study by Gupta and Rudney (1985) explored the role of 4-hydroxybenzoate polyprenyltransferase in rat liver, an enzyme crucial in ubiquinone synthesis. This enzyme catalyzes the step combining the benzoquinone ring precursor with the polyisoprenoid side chain, producing compounds like 3-polyprenyl-4-hydroxybenzoate, a precursor for ubiquinone. When nonaprenyl pyrophosphate was used as a polyprenyl side chain source, 3-nonaprenyl-4-hydroxybenzoate was the primary product, highlighting its significance in ubiquinone biosynthesis (Gupta & Rudney, 1985).
Distribution and Properties in Biological Systems
The distribution and properties of nonaprenyl-4-hydroxybenzoate transferase, involved in ubiquinone biosynthesis, were examined by Kalén et al. (1990). This study found that nonaprenyl-4-hydroxybenzoate is produced as an intermediate in this process, particularly in rat liver, kidney, and spleen. The enzyme was localized in various cellular compartments, such as the endoplasmic reticulum-Golgi system, highlighting its importance in the cellular distribution of ubiquinone-9 (Kalén et al., 1990).
Role in Antioxidant Activity
Hydroxybenzoic acids, including dihydroxybenzoic acid derivatives, have been studied for their antioxidant properties. Marinova and Yanishlieva (2003) investigated the antioxidative properties of several phenolic acids, including dihydroxybenzoic acids, in the autoxidation of sunflower oil. Their research highlighted the potential antioxidative benefits of these compounds, which could be related to 3-nonaprenyl-4,5-dihydroxybenzoic acid’s role in preventing oxidative stress (Marinova & Yanishlieva, 2003).
Potential in Photodegradation and Wastewater Treatment
A study on the photodegradation of parabens by Gmurek et al. (2015) identified hydroxybenzoic acid derivatives as major transformation products. This implies that compounds like 3-nonaprenyl-4,5-dihydroxybenzoic acid could have potential applications in the photodegradation process and wastewater treatment, aiding in the breakdown of harmful substances (Gmurek et al., 2015).
Antibacterial Applications
Research by Malami, Gibbons, and Malkinson (2014) synthesized 3-Farnesyl-2-hydroxybenzoic acid, closely related to 3-nonaprenyl-4,5-dihydroxybenzoic acid, and found it to have antibacterial activity. This study suggests potential antibacterial applications for similar compounds, highlighting the relevance of 3-nonaprenyl-4,5-dihydroxybenzoic acid in medicinal research (Malami, Gibbons, & Malkinson, 2014).
properties
Product Name |
3-Nonaprenyl-4,5-dihydroxybenzoic acid |
|---|---|
Molecular Formula |
C52H78O4 |
Molecular Weight |
767.2 g/mol |
IUPAC Name |
3,4-dihydroxy-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |
InChI |
InChI=1S/C52H78O4/c1-39(2)19-11-20-40(3)21-12-22-41(4)23-13-24-42(5)25-14-26-43(6)27-15-28-44(7)29-16-30-45(8)31-17-32-46(9)33-18-34-47(10)35-36-48-37-49(52(55)56)38-50(53)51(48)54/h19,21,23,25,27,29,31,33,35,37-38,53-54H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,55,56)/b40-21+,41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+ |
InChI Key |
FMSCZYMOUYOENK-OPSRSWOASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)


